(2-butyl-4-chloro-1H-imidazol-5-yl)methanol
Overview
Description
“(2-butyl-4-chloro-1H-imidazol-5-yl)methanol” is a member of imidazoles . It has a CAS Number of 79047-41-9 and a linear formula of C8H13ClN2O . The molecular weight of this compound is 188.66 .
Molecular Structure Analysis
The molecular formula of “(2-butyl-4-chloro-1H-imidazol-5-yl)methanol” is C8H13ClN2O . The InChI code for this compound is 1S/C8H13ClN2O/c1-2-3-4-7-10-6(5-12)8(9)11-7/h12H,2-5H2,1H3,(H,10,11) .
Physical And Chemical Properties Analysis
“(2-butyl-4-chloro-1H-imidazol-5-yl)methanol” is a solid at room temperature . It has a melting point of 147-151°C . The boiling point of this compound is 407.7±30.0°C at 760 mmHg .
Scientific Research Applications
Crystallographic Characterization : A study by Tessler and Goldberg (2004) described the crystallographic characteristics of 2-butyl-4-chloro-1H-imidazol-5-yl)methanol, revealing a well-ordered structure stabilized by intermolecular hydrogen bonding (Tessler & Goldberg, 2004).
Antimicrobial Activity : Maheta et al. (2012) synthesized derivatives of this compound and evaluated their antimicrobial activity, finding some to show potential in this area (Maheta, Patel, & Naliapara, 2012).
ACE Inhibitory Activity : Research by Kantevari et al. (2011) involved synthesizing novel derivatives of 2-butyl-4-chloro-1-methylimidazole and testing their angiotensin converting enzyme (ACE) inhibitory activity. They discovered certain chalcones showing better ACE inhibitory activity compared to pyrazole analogues (Kantevari, Addla, Bagul, Sridhar, & Banerjee, 2011).
Synthesis for Drug Applications : Ande (2012) synthesized (2-butyl-4-substitutedthiamidothiocarbamido-1- {[2-(1H-tetrazol-5-yl) biphenyl- 4-yl] methyl}-1H- imidazol-5-yl) methanol, highlighting its importance in pharmaceutical, medicinal, agricultural, and drug sciences (Ande, 2012).
Solubility Studies : A study by Guo et al. (2008) focused on the solubility of losartan potassium, a derivative of this compound, in various solvents, providing valuable data for pharmaceutical formulation (Guo, Yin, Yang, Zhang, & Wang, 2008).
Corrosion Inhibition : Costa et al. (2021) investigated imidazole-based molecules, including derivatives of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol, for their application in corrosion inhibition of carbon steel in acidic medium. This highlighted the compound's potential in industrial applications (Costa et al., 2021).
Safety And Hazards
“(2-butyl-4-chloro-1H-imidazol-5-yl)methanol” is classified as harmful . It causes serious eye irritation, may cause respiratory irritation, and causes skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves, clothing, eye protection, and face protection .
properties
IUPAC Name |
(2-butyl-4-chloro-1H-imidazol-5-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O/c1-2-3-4-7-10-6(5-12)8(9)11-7/h12H,2-5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSZKDOOHOBZMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370867 | |
Record name | (2-Butyl-4-chloro-1H-imidazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-butyl-4-chloro-1H-imidazol-5-yl)methanol | |
CAS RN |
79047-41-9 | |
Record name | 2-Butyl-5-chloro-1H-imidazole-4-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79047-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Butyl-4-chloro-1H-imidazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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